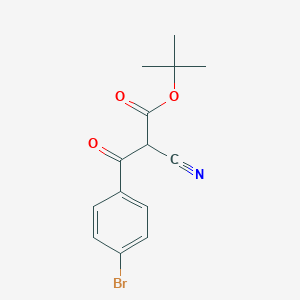
2-(3-Methyl-2-thienyl)ethanamine
Overview
Description
2-(3-Methyl-2-thienyl)ethanamine, also known as 2-(3-methylthiophenyl)ethylamine or 2-MTA, is a synthetic compound that belongs to the class of phenethylamines. It is structurally similar to amphetamines and cathinones and has been studied for its potential use as a psychoactive drug. However, due to its potential for abuse and lack of safety data, it is not approved for human consumption.
Scientific Research Applications
Materials Science and Coordination Chemistry
Three-Dimensional Polymeric Networks : A study by Mostafa et al. (2000) describes a three-dimensional inorganic polymeric network structure involving cadmium centers linked via thiocyanate bridges. This complex showcases the potential of thiophene derivatives in constructing multifaceted polymeric materials (Mostafa et al., 2000).
Photochromism in Single-Crystalline Phase : Irie et al. (2000) investigated the reversible photochromic reactions of 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene derivatives in the single-crystalline phase. This study highlights the potential of thiophene-based compounds in developing photoresponsive materials (Irie et al., 2000).
Organic Synthesis and Catalysis
Thiol–Maleimide “Click” Chemistry : Northrop et al. (2015) evaluated the influence of various factors on the mechanism, kinetics, and selectivity of thiol–maleimide reactions. Insights from this study are crucial for understanding the reactivity of thiophene derivatives in bioconjugation chemistry and multifunctional material synthesis (Northrop et al., 2015).
Copper-Catalyzed Stereospecific C–S Coupling : Jiang et al. (2018) developed a one-pot protocol for synthesizing highly enantiopure benzylic thioethers via copper-catalyzed stereospecific C–S coupling of thiols and enantioenriched tertiary benzylic amines. This methodology underscores the utility of thiophene derivatives in enantioselective synthesis (Jiang et al., 2018).
Biological Applications
- DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) conducted studies on Cu(II) complexes of tridentate ligands, including a thiophene derivative, demonstrating DNA binding properties and cytotoxicity against cancer cell lines. These findings illustrate the potential of thiophene compounds in the development of therapeutic agents (Kumar et al., 2012).
properties
IUPAC Name |
2-(3-methylthiophen-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6-3-5-9-7(6)2-4-8/h3,5H,2,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXLLWPAXDMLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559371 | |
| Record name | 2-(3-Methylthiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-2-thienyl)ethanamine | |
CAS RN |
125140-63-8 | |
| Record name | 2-(3-Methylthiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(3-Methyl-2-thienyl)ethyl]amine hydrochloridehydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-thieno[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1628280.png)


![6-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1628283.png)

![1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B1628286.png)

![tert-Butyl [(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B1628289.png)
